Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate
CAS No.: 133427-00-6
Cat. No.: VC21260145
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133427-00-6 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-13-7-8(2)12-10(9)13/h4-7H,3H2,1-2H3 |
| Standard InChI Key | DNOLHJVWJUNVPM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CN2C1=NC(=C2)C |
| Canonical SMILES | CCOC(=O)C1=CC=CN2C1=NC(=C2)C |
Introduction
Chemical Structure and Properties
Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate features an imidazo[1,2-a]pyridine core with a methyl substituent at position 2 and an ethyl carboxylate group at position 8. This structural arrangement provides unique chemical properties that distinguish it from similar compounds such as ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, which has the substituents in reversed positions .
The compound belongs to a class of heterocyclic molecules that contain a fused imidazole and pyridine ring system. Based on structural comparisons with similar compounds, the following physicochemical properties can be estimated:
Table 1: Physicochemical Properties of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate
The compound contains multiple sites for potential hydrogen bonding and π-π interactions, which are important considerations for its behavior in biological systems and chemical reactions.
Spectroscopic Characterization
The spectroscopic properties of ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate can be estimated based on data from similar compounds:
NMR Spectroscopy
Based on data from structural analogues, the following NMR spectral features would be expected:
¹H NMR (estimated chemical shifts):
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Methyl group at position 2: δ 2.40-2.55 ppm (singlet, 3H)
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Ethyl carboxylate CH₂: δ 4.30-4.45 ppm (quartet, 2H)
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Ethyl carboxylate CH₃: δ 1.30-1.45 ppm (triplet, 3H)
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Aromatic protons: δ 7.00-9.00 ppm (complex pattern, 4H)
¹³C NMR (estimated chemical shifts):
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Methyl carbon: δ 16-17 ppm
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Ethyl carboxylate (CH₃): δ 14-15 ppm
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Ethyl carboxylate (CH₂): δ 60-62 ppm
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Carbonyl carbon: δ 160-165 ppm
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Aromatic and heterocyclic carbons: δ 115-150 ppm
These estimates are based on reported spectral data for related compounds such as ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate .
Mass Spectrometry
The mass spectral data would be expected to show:
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Molecular ion peak [M]⁺ at m/z 204
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Fragment peaks corresponding to loss of ethoxy (m/z 159)
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Additional fragmentation patterns characteristic of imidazo[1,2-a]pyridine derivatives
IR Spectroscopy
Characteristic IR absorption bands would likely include:
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C=O stretching of the ester group: 1700-1730 cm⁻¹
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C=N and C=C stretching: 1600-1650 cm⁻¹
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C-O stretching: 1200-1250 cm⁻¹
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Aromatic C-H stretching: 3000-3100 cm⁻¹
Pharmacological Properties and Applications
The imidazo[1,2-a]pyridine scaffold is associated with diverse biological activities, suggesting potential applications for ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate:
Established Activities of Imidazo[1,2-a]pyridine Derivatives
Compounds containing the imidazo[1,2-a]pyridine core have demonstrated multiple pharmacological properties:
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Antibacterial activity against various pathogens
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Antiviral properties, particularly against herpesviruses and cytomegalovirus
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Anti-inflammatory and analgesic effects
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Anxiolytic and hypnotic properties (e.g., in drugs like zolpidem)
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Antiulcer activity (e.g., in zolimidine)
Structure-Activity Relationships
The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. The methyl group at position 2 and ethyl carboxylate at position 8 in ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate may confer specific biological properties:
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The 2-methyl group often enhances lipophilicity and can improve membrane permeability
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The carboxylate functionality at position 8 could serve as a hydrogen bond acceptor in interactions with biological targets
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The ethyl ester group could act as a prodrug moiety, potentially undergoing hydrolysis in vivo to reveal a carboxylic acid
Chemical Reactivity and Derivatization
The presence of multiple functional groups in ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate offers several opportunities for chemical modifications:
Synthetic Value as an Intermediate
The compound could serve as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. For example:
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As a building block for the preparation of compound libraries for drug discovery
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In the synthesis of potential pharmaceutical agents targeting specific biological pathways
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For the development of chemical probes to study biological systems
Comparative Analysis with Structural Analogues
To better understand the unique properties of ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate, it is valuable to compare it with structurally related compounds:
Table 4: Comparison with Structural Analogues
This comparison highlights how subtle structural changes can influence the chemical and potentially biological properties of these compounds, emphasizing the importance of specific substitution patterns in the imidazo[1,2-a]pyridine scaffold.
Research Developments and Future Directions
The ongoing interest in imidazo[1,2-a]pyridine derivatives in medicinal chemistry suggests several potential research directions for ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate:
Current Research Trends
Research involving similar imidazo[1,2-a]pyridine derivatives has focused on:
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Development as potential antimicrobial agents, particularly against drug-resistant pathogens
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Exploration as antiviral compounds, with activity against herpesviruses and pestiviruses
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Investigation as kinase inhibitors with potential anticancer properties
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Evaluation as modulators of central nervous system activity
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